N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step procedures. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by cooling and separation of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can also undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Pharmacology: The compound is investigated for its potential use in drug development and as a lead compound for new pharmaceuticals
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. Examples are:
- 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives .
Uniqueness
N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and piperazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H18FN7 |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H18FN7/c1-2-16-13-17-4-3-12(20-13)21-5-7-22(8-6-21)14-18-9-11(15)10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,20) |
InChI Key |
DOZFSMYHWLZKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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